molecular formula CH4S2 B12436179 Methyl hydrodisulfide CAS No. 29245-72-5

Methyl hydrodisulfide

Cat. No.: B12436179
CAS No.: 29245-72-5
M. Wt: 80.18 g/mol
InChI Key: KFLNNVFDKSNGBW-UHFFFAOYSA-N
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Description

Methyl hydrodisulfide, also known as methyl hydrogen disulfide, is an organic compound with the molecular formula CH₄S₂. It is characterized by the presence of a disulfide bond (S-S) between two sulfur atoms, with one sulfur atom bonded to a methyl group (CH₃) and the other to a hydrogen atom (H). This compound is known for its distinctive odor and is often used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl hydrodisulfide can be synthesized through several methods. One common approach involves the reaction of methanethiol (CH₃SH) with sulfur or sulfur-containing compounds under controlled conditions. The reaction typically proceeds as follows:

2CH3SH+SCH3SSH+H2S2 CH₃SH + S \rightarrow CH₃SSH + H₂S 2CH3​SH+S→CH3​SSH+H2​S

Industrial Production Methods: In industrial settings, this compound is produced by the controlled oxidation of methanethiol. This process involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or oxygen (O₂) in the presence of catalysts to facilitate the formation of the disulfide bond .

Chemical Reactions Analysis

Types of Reactions: Methyl hydrodisulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides

Major Products Formed:

    Oxidation: Methyl sulfonic acid (CH₃SO₃H)

    Reduction: Methanethiol (CH₃SH)

    Substitution: Various alkyl or aryl disulfides

Scientific Research Applications

Methyl hydrodisulfide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl hydrodisulfide involves the formation and cleavage of the disulfide bond (S-S). This bond is crucial in various biochemical processes, including the stabilization of protein structures and the regulation of redox reactions. The compound can interact with thiol groups (-SH) in proteins, leading to the formation of mixed disulfides and influencing protein function and activity .

Comparison with Similar Compounds

Methyl hydrodisulfide can be compared with other sulfur-containing compounds, such as:

    Methanethiol (CH₃SH): A simple thiol with a single sulfur atom bonded to a methyl group.

    Dimethyl disulfide (CH₃SSCH₃): A disulfide with two methyl groups bonded to the sulfur atoms.

    Hydrogen sulfide (H₂S): A simple sulfide with two hydrogen atoms bonded to a sulfur atom.

Uniqueness: this compound is unique due to its specific structure, which includes both a methyl group and a hydrogen atom bonded to the disulfide bond. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

29245-72-5

Molecular Formula

CH4S2

Molecular Weight

80.18 g/mol

IUPAC Name

disulfanylmethane

InChI

InChI=1S/CH4S2/c1-3-2/h2H,1H3

InChI Key

KFLNNVFDKSNGBW-UHFFFAOYSA-N

Canonical SMILES

CSS

Origin of Product

United States

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